An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butylphenylphosphine
An In-depth Technical Guide to the Synthesis and Characterization of Di-tert-butylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of di-tert-butylphenylphosphine, a bulky electron-rich phosphine (B1218219) ligand widely utilized in catalysis and organic synthesis. This document details a common synthetic methodology, purification techniques, and a full suite of characterization data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, presented in a clear and accessible format for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of Di-tert-butylphenylphosphine
A prevalent and effective method for the synthesis of di-tert-butylphenylphosphine involves the Grignard reaction. This approach utilizes the reaction of a phenyl Grignard reagent with di-tert-butylchlorophosphine (B1329828). The following protocol is a compilation of procedures described in the literature.[1][2]
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of Di-tert-butylphenylphosphine via Grignard Reaction.
Experimental Protocol
Materials:
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Bromobenzene
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Magnesium turnings
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Anhydrous Tetrahydrofuran (THF)
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Di-tert-butylchlorophosphine
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Copper(I) bromide (CuBr) or Tetrakis(triphenylphosphine)palladium(0) (optional catalyst)[1][2]
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Saturated aqueous ammonium (B1175870) chloride solution
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Methanol (B129727) (for crystallization)
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Hexane (B92381) or Pentane (for extraction)
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. The flask is heated gently under a stream of nitrogen and then cooled. Anhydrous THF is added to cover the magnesium. A small amount of the total bromobenzene (1.0 equivalent) dissolved in anhydrous THF is added to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle refluxing), the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Phosphine Synthesis: The Grignard solution is cooled to room temperature. In a separate flask, di-tert-butylchlorophosphine (1.0 equivalent) is dissolved in anhydrous THF. A catalytic amount of copper(I) bromide (e.g., 1 mol%) or tetrakis(triphenylphosphine)palladium(0) can be added to the di-tert-butylchlorophosphine solution.[1][2] This solution is then added dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 3-12 hours) until the reaction is complete (monitored by TLC or GC).
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as hexane or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or by crystallization from methanol to yield di-tert-butylphenylphosphine as a colorless liquid or a white solid.[2]
Characterization of Di-tert-butylphenylphosphine
Thorough characterization is essential to confirm the identity and purity of the synthesized di-tert-butylphenylphosphine. The following sections detail the expected analytical data.
Physical Properties
| Property | Value |
| Appearance | Colorless liquid or white solid |
| Molecular Formula | C₁₄H₂₃P |
| Molecular Weight | 222.31 g/mol |
| Boiling Point | 124-128 °C at 10 mmHg |
| Density | 0.933 g/mL at 25 °C |
| Refractive Index | n20/D 1.5382 |
Spectroscopic Data
¹H NMR (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.30 | m | 5H | Aromatic protons |
| 1.25 | d, J=12 Hz | 18H | tert-Butyl protons |
¹³C NMR (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~137 (d) | C-P (ipso-carbon) |
| ~133 (d) | C-H (ortho-aromatic) |
| ~128 (s) | C-H (para-aromatic) |
| ~128 (d) | C-H (meta-aromatic) |
| ~35 (d) | Quaternary C of tert-butyl |
| ~30 (d) | CH₃ of tert-butyl |
Note: The exact chemical shifts and coupling constants (J) may vary slightly depending on the solvent and the specific NMR instrument used.
An FTIR spectrum of di-tert-butylphenylphosphine will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 - 3080 | Medium | Aromatic C-H stretch |
| 2960 - 2860 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1480, ~1435 | Medium | Aromatic C=C stretch |
| ~1390, ~1365 | Medium | C-H bend (tert-butyl) |
| ~1100 - 1000 | Medium | In-plane aromatic C-H bend |
| ~740, ~695 | Strong | Out-of-plane aromatic C-H bend |
| ~700 - 600 | Weak | P-C stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 222 | Moderate | [M]⁺ (Molecular Ion) |
| 165 | Moderate | [M - C₄H₉]⁺ |
| 110 | High | [M - 2(C₄H₉) + H]⁺? |
| 57 | High | [C₄H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The fragmentation pattern can be complex, and the proposed assignments are based on common fragmentation pathways for similar compounds.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Workflow for the Synthesis of Di-tert-butylphenylphosphine.
Caption: Workflow for the Characterization of Di-tert-butylphenylphosphine.
